
(4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane is a useful research compound. Its molecular formula is C11H10BrF6O3PS and its molecular weight is 447.13. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
One application involves the development of proton exchange membranes (PEMs) for fuel cells. A study by Wang et al. (2012) describes the synthesis of new monomers for copoly(arylene ether sulfone)s, which after modification, exhibited high proton conductivities and low methanol permeabilities, indicating their potential as efficient PEMs in fuel cells (Wang et al., 2012).
Ligands for Catalysis
Gulyás et al. (2006) reported the facile synthesis of a monosulfonated triphenylphosphane derivative with strong π-acceptor characteristics, highlighting its utility in catalysis due to its outstanding π-acceptor capacity among known sulfonated triarylphosphanes (Gulyás et al., 2006).
Organic Light Emitting Diodes (OLEDs)
Research by Su and Zheng (2019) introduced red iridium(iii) complexes with Ir-S-P-S structures synthesized at room temperature, which showed high phosphorescence quantum yields. These complexes were utilized in OLEDs, demonstrating their potential for improving device performance (Su & Zheng, 2019).
Sulfonated Polymers for Membrane Materials
Kim et al. (2008) explored comb-shaped sulfonated poly(arylene ether sulfone)s as PEMs. These copolymers showed high proton conductivity and good mechanical properties, making them suitable for fuel cell applications (Kim et al., 2008).
Polyimides with High Refractive Index
Tapaswi et al. (2015) synthesized transparent aromatic polyimides from thiophenyl-substituted benzidines, showcasing high refractive indices and small birefringence, along with good thermomechanical stabilities. These materials are promising for applications requiring high optical performance (Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
(4-bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O3PS/c12-9-3-1-8(2-4-9)5-19-22(23,20-6-10(13,14)15)21-7-11(16,17)18/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRQKRIZCRUUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=S)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)
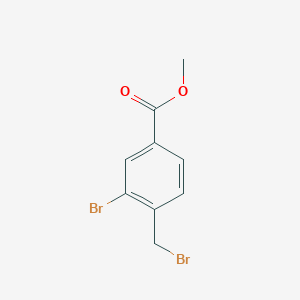
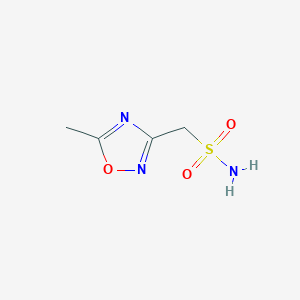
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
![(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2764407.png)
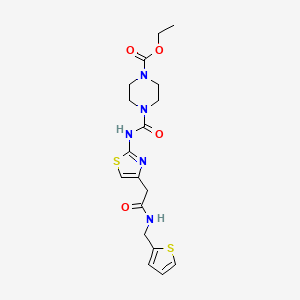
![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)
![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
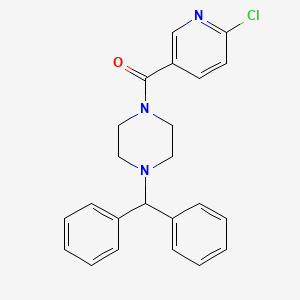
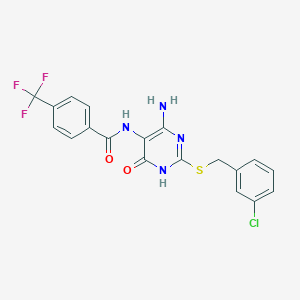
![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)
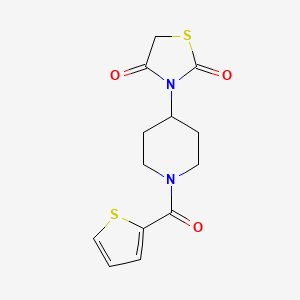
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)